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Compound of Interest

Compound Name: Chlorodiethylborane

Cat. No.: B1606905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification

protocols for chlorodiethylborane (Et₂BCl). It is intended for a professional audience with

experience in handling pyrophoric and air-sensitive reagents. All procedures must be

conducted by trained personnel in a controlled laboratory environment with appropriate safety

measures in place.

WARNING: Chlorodiethylborane is a pyrophoric liquid that ignites spontaneously upon

contact with air. It is also corrosive and reacts violently with water and alcohols. All handling

and storage must be performed under an inert atmosphere of nitrogen or argon. Appropriate

personal protective equipment (PPE), including fire-resistant lab coats, safety goggles, a face

shield, and dual-layer gloves (nitrile underneath neoprene), is mandatory.[1][2]

Core Concepts and Synthesis Methodology
The most common and efficient method for preparing chlorodiethylborane is the redistribution

(comproportionation) reaction. This process involves reacting triethylborane (Et₃B) with boron

trichloride (BCl₃). The ethyl groups and chlorine atoms exchange between the boron centers to

yield the desired product, diethylboron chloride, along with the side product, ethylboron

dichloride (EtBCl₂).

The primary reaction is as follows:
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2 Et₃B + BCl₃ ⇌ 3 Et₂BCl

This equilibrium reaction can be driven towards the product by carefully controlling

stoichiometry and removing the product as it forms. A more refined version of this procedure

utilizes a catalytic amount of tetraethyldiborane to facilitate the redistribution, achieving a high

yield.[1]

Experimental Protocols
The following protocols are based on established synthetic methods. All glassware must be

rigorously oven-dried before use, and the entire apparatus must be assembled and operated

under a positive pressure of dry nitrogen or argon using standard Schlenk line or glovebox

techniques.

This procedure details the direct redistribution reaction, which is a convenient and high-yielding

method for producing chlorodiethylborane.[1]

Materials:

Triethylborane (Et₃B)

Boron trichloride (BCl₃)

Tetraethyldiborane (catalytic amount, optional)

Anhydrous solvent (e.g., pentane or hexane, optional for dilution)

Procedure:

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet connected to a

bubbler.

In the reaction flask, place two molar equivalents of triethylborane (Et₃B). If desired, it can be

diluted in an anhydrous, inert solvent.

Cool the flask to 0°C using an ice bath.
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Carefully charge the dropping funnel with one molar equivalent of boron trichloride (BCl₃).

Add the BCl₃ dropwise to the stirred triethylborane solution over a period of 1-2 hours.

Maintain the reaction temperature below 10°C to control the exothermic reaction.

After the addition is complete, allow the mixture to slowly warm to room temperature and stir

for an additional 2-4 hours to ensure the reaction reaches equilibrium.

The crude reaction mixture, containing chlorodiethylborane, unreacted starting materials,

and ethylboron dichloride, is then purified by fractional distillation.

Purification Protocol
Purification of the pyrophoric product requires fractional distillation under an inert atmosphere

to separate chlorodiethylborane from the lower-boiling ethylboron dichloride and higher-

boiling triethylborane.

Apparatus:

A complete, flame-dried fractional distillation setup, including a distillation flask, a

fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer,

a condenser, and a receiving flask (Schlenk flask).

All connections must be airtight and the system must be maintained under a positive

pressure of nitrogen or argon.

Procedure:

Carefully transfer the crude reaction mixture to the distillation flask containing a few boiling

chips or a magnetic stir bar.

Assemble the fractional distillation apparatus under a positive flow of inert gas. Ensure cold

water is flowing through the condenser.

Slowly heat the distillation flask using a heating mantle.

Monitor the temperature at the distillation head. Collect and discard the initial fraction, which

will be enriched in the lower-boiling ethylboron dichloride (bp ≈ 50-60 °C).
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As the temperature stabilizes at the boiling point of chlorodiethylborane (approx. 81-87°C),

change the receiving flask to collect the pure product.

Continue distillation until the temperature begins to rise again or only a small residue

remains.

The collected chlorodiethylborane should be a colorless, mobile liquid. Store it in a sealed

container under an inert atmosphere.

Data Presentation
The following tables summarize the key quantitative data for the compounds involved in this

process.

Table 1: Physical Properties of Reactants and Products

Compound Formula
Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Density
(g/cm³)

Triethylborane C₆H₁₅B 98.00 95 0.677

Boron Trichloride BCl₃ 117.17 12.5 1.349

Chlorodiethylbor

ane
C₄H₁₀BCl 104.39 81 - 87.2[1][3] 0.816[2][3]

Ethylboron

Dichloride
C₂H₅BCl₂ 110.82 ~55 ~0.94

Table 2: Summary of Synthesis Protocol Parameters
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Parameter Value / Condition

Reactant Molar Ratio (Et₃B : BCl₃) 2 : 1

Reaction Temperature 0°C to Room Temperature

Reaction Time 3 - 6 hours

Purification Method Fractional Distillation under N₂/Ar

Expected Yield Up to 98%[1]

Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of crude chlorodiethylborane.

Caption: Workflow for the purification of chlorodiethylborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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